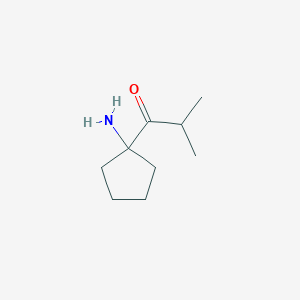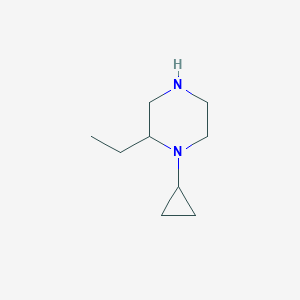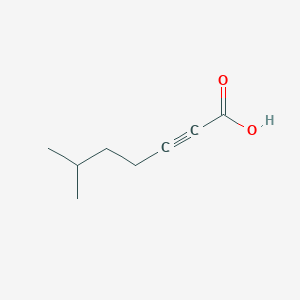
6-Methylhept-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylhept-2-ynoic acid is an organic compound with the molecular formula C8H12O2 It is a carboxylic acid with a triple bond between the second and third carbon atoms and a methyl group attached to the sixth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylhept-2-ynoic acid can be achieved through several methods. One common approach involves the alkylation of a terminal alkyne with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of the alkyl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
6-Methylhept-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Alcohols or amines in the presence of acid catalysts can be used for esterification or amidation reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of esters, amides, or other derivatives.
Aplicaciones Científicas De Investigación
6-Methylhept-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving carboxylic acids.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Methylhept-2-ynoic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The triple bond provides a site for chemical modifications, allowing the compound to participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylhept-6-ynoic acid
- Hept-2-ynoic acid
- 6-Methylheptanoic acid
Comparison
6-Methylhept-2-ynoic acid is unique due to the presence of both a triple bond and a methyl group, which imparts distinct reactivity and properties compared to similar compounds. For example, 2-Methylhept-6-ynoic acid has the methyl group at a different position, leading to different chemical behavior and applications .
Propiedades
Fórmula molecular |
C8H12O2 |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
6-methylhept-2-ynoic acid |
InChI |
InChI=1S/C8H12O2/c1-7(2)5-3-4-6-8(9)10/h7H,3,5H2,1-2H3,(H,9,10) |
Clave InChI |
YGQFNGGNLKEQOW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine](/img/structure/B13172522.png)
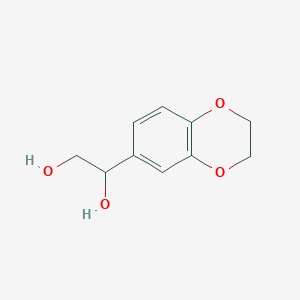
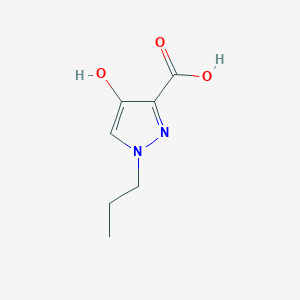
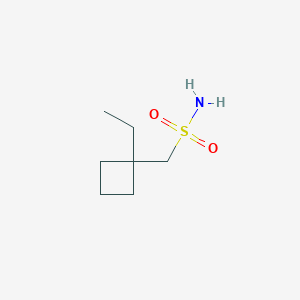
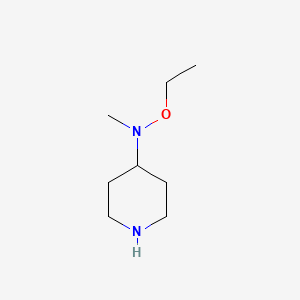
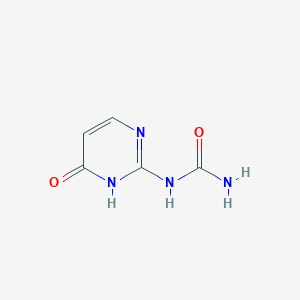
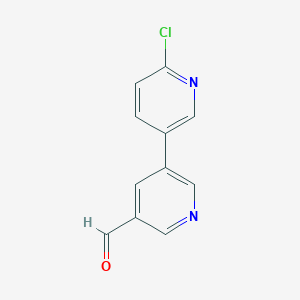
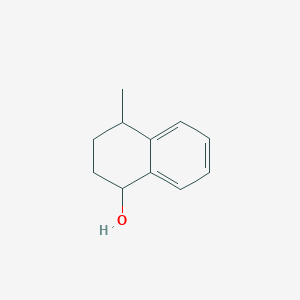
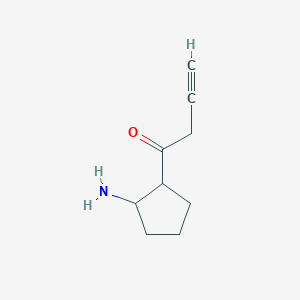
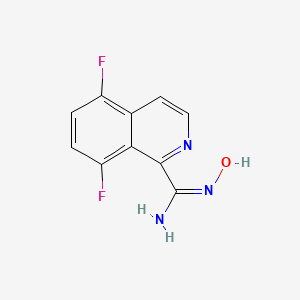
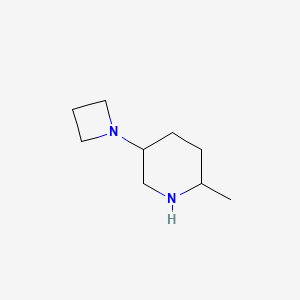
![Methyl 2-chloro-5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172590.png)
